1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure that includes an adamantane moiety, a phenoxy group, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The tert-butylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the phenoxy and tert-butylamino groups contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL HYDROCHLORIDE: Similar structure but with a piperidine group instead of a tert-butylamino group.
1-[4-(1-ADAMANTYL)PHENOXY]-3-(DIMETHYLAMINO)PROPAN-2-OL HYDROCHLORIDE: Contains a dimethylamino group instead of a tert-butylamino group.
Uniqueness
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of the tert-butylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2.ClH/c1-22(2,3)24-14-20(25)15-26-21-6-4-19(5-7-21)23-11-16-8-17(12-23)10-18(9-16)13-23;/h4-7,16-18,20,24-25H,8-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPFQFIXGWARHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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